

Spleen-Targeting Lipid Nanoparticles with 12T-O14: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lipid 12T-O14*

Cat. No.: *B15574268*

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ability to direct these nanoparticles to specific organs beyond the liver is a critical next step in expanding their therapeutic potential. The spleen, a major secondary lymphoid organ, is a prime target for immunotherapies, vaccine development, and treatments for hematological disorders. The novel ionizable lipid, 12T-O14, has been identified as a key component in redirecting liver-tropic LNPs to the spleen. This document provides detailed application notes and protocols for the formulation, characterization, and *in vivo* evaluation of spleen-targeting LNPs incorporating 12T-O14.

Principle of Spleen-Targeting with 12T-O14

Standard LNP formulations often exhibit a strong tropism for the liver due to their interaction with apolipoprotein E (ApoE) in the bloodstream. The incorporation of specific lipids, such as the permanently cationic **lipid 12T-O14**, can alter the surface properties and protein corona of the LNPs. This modification is believed to facilitate interactions with specific cell types within the spleen, such as T cells, B cells, and antigen-presenting cells (APCs), leading to enhanced uptake in this organ.^{[1][2]} The ratio of total lipids to mRNA has been shown to be a critical parameter in modulating this organ-specific targeting, with lower ratios favoring spleen delivery.
^[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of spleen-targeting LNPs. These values are compiled from various studies and represent typical characteristics.

Table 1: Physicochemical Properties of Spleen-Targeting LNPs

LNP Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
Spleen-Targeting LNP (with anionic lipid)	~150	< 0.2	~ -10	> 85%
MC3/12T-O14 LNP (10:1 lipid:mRNA)	Not explicitly stated	Not explicitly stated	Not explicitly stated	> 85% (Typical for LNPs)
20%PA LNP (spleen-targeted)	~100-200	< 0.2	Slightly negative	High

Note: Data is aggregated from multiple sources. Specific values can vary based on the precise formulation and manufacturing process.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: In Vivo Biodistribution and Efficacy

LNP Formulation	Administration Route	Primary Target Organ(s)	Relative Spleen Expression (vs. Liver)
Optimized DODAP-LNP (0.8 mg/kg)	Intravenous	Spleen	41-fold higher
MC3/12T-O14 LNP (10:1 lipid:mRNA)	Intravenous	Spleen	Significantly higher than liver at this ratio
20%PA LNP	Intravenous	Spleen	Pronounced spleen targeting observed in imaging

Note: Expression levels are often measured using reporter genes like luciferase and can be influenced by the dose and time of measurement.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Formulation of Spleen-Targeting LNPs with 12T-O14

This protocol describes the formulation of spleen-targeting LNPs using a microfluidic mixing method.

Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA)
- 12T-O14
- Helper lipid (e.g., DOPE or DSPC)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG2000)
- mRNA encoding the protein of interest
- Ethanol (anhydrous)
- Citrate buffer (10 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassette (10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution: Dissolve the ionizable lipid, 12T-O14, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting point for spleen

targeting is a four-component LNP with the addition of a SORT molecule like 12T-O14.[\[8\]](#)

The final total lipid concentration in ethanol should be between 10-25 mM.

- Prepare mRNA Solution: Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. c. Set the flow rate ratio (aqueous:ethanolic) to 3:1. d. Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs.
- Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and non-encapsulated mRNA.
- Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
- Characterization: Proceed to Protocol 2 for the characterization of the formulated LNPs.

Protocol 2: Characterization of Spleen-Targeting LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Dilute a small aliquot of the LNP solution in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

- Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).
- Measure the surface charge using a Zetasizer.

3. mRNA Encapsulation Efficiency:

- Use a nucleic acid quantification assay (e.g., RiboGreen assay).

- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
- The encapsulation efficiency is calculated as: $((\text{Total RNA fluorescence} - \text{Free RNA fluorescence}) / \text{Total RNA fluorescence}) \times 100\%$

Protocol 3: In Vivo Administration and Biodistribution Analysis

Animal Model:

- BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.

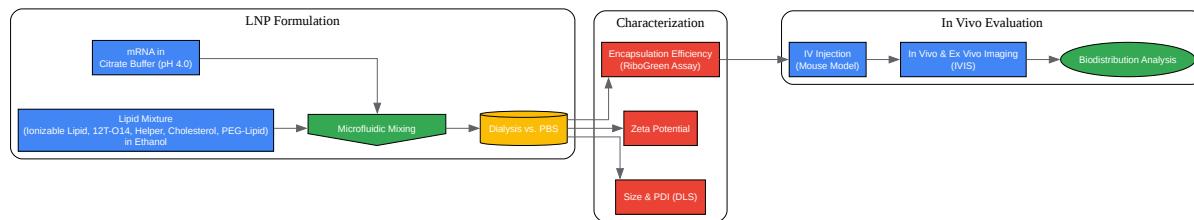
Administration:

- Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration.
- Administer the formulation to mice via intravenous (IV) injection into the tail vein. A typical dose is 0.1-1.0 mg of mRNA per kg of body weight.[\[9\]](#)

Biodistribution Analysis (using Luciferase Reporter Gene):

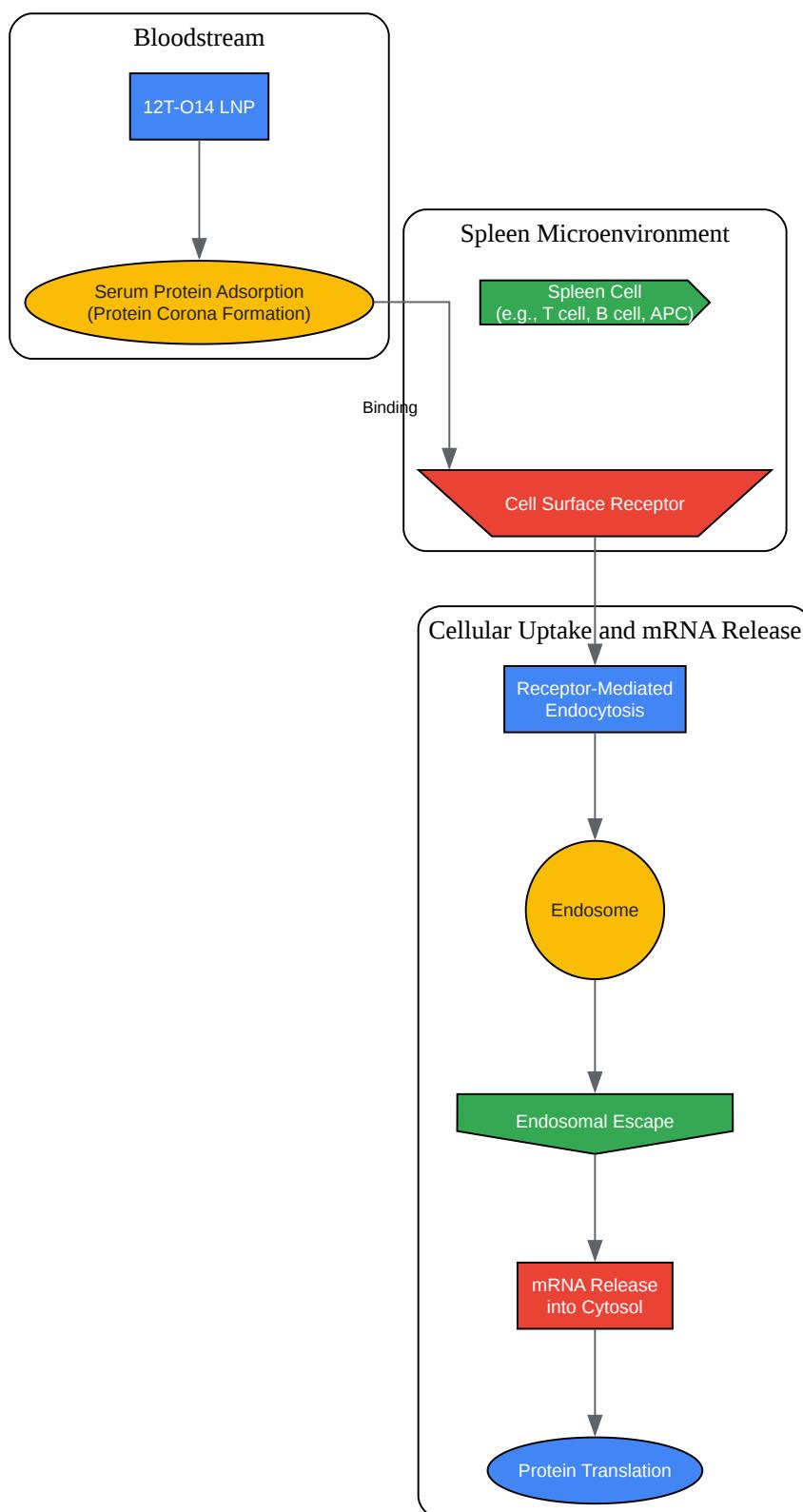
- At a predetermined time point post-injection (e.g., 4, 6, or 24 hours), administer D-luciferin (150 mg/kg) to the mice via intraperitoneal injection.[\[3\]](#)
- After 10-15 minutes, anesthetize the mice and perform in vivo imaging using an In Vivo Imaging System (IVIS).
- Following in vivo imaging, euthanize the mice and harvest the spleen, liver, lungs, heart, and kidneys.
- Perform ex vivo imaging of the harvested organs to quantify the bioluminescence signal in each organ.
- Homogenize the organs and perform a luciferase assay on the tissue lysates for a more quantitative measurement of protein expression.

Visualizations



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Caption: Experimental workflow for spleen-targeting LNP formulation and evaluation.

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